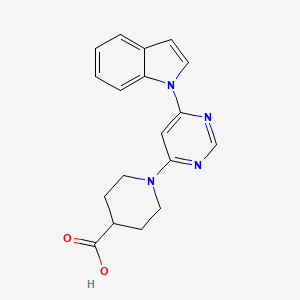

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid

CAS No.: 1788589-59-2

Cat. No.: VC5967035

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788589-59-2 |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.368 |

| IUPAC Name | 1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H18N4O2/c23-18(24)14-5-8-21(9-6-14)16-11-17(20-12-19-16)22-10-7-13-3-1-2-4-15(13)22/h1-4,7,10-12,14H,5-6,8-9H2,(H,23,24) |

| Standard InChI Key | QIEQZUBDHRYYCW-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct heterocyclic components:

-

A piperidine ring (C₅H₁₁N) at position 4, contributing conformational flexibility and basicity.

-

A pyrimidine ring (C₄H₄N₂) at position 6, providing planar rigidity and hydrogen-bonding capabilities.

-

An indole substituent (C₈H₇N) at the pyrimidine's 6-position, introducing aromaticity and potential receptor-binding interactions.

The carboxylic acid group at the piperidine's 4-position enhances water solubility and facilitates salt formation, a critical property for pharmacokinetic optimization.

Physicochemical Profile

| Property | Value |

|---|---|

| CAS Number | 1788589-59-2 |

| Molecular Formula | C₁₈H₁₈N₄O₂ |

| Molecular Weight | 322.368 g/mol |

| Hydrogen Bond Donors | 2 (COOH, NH indole) |

| Hydrogen Bond Acceptors | 5 (2×N pyrimidine, COOH, O) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 85.5 Ų |

These properties suggest moderate membrane permeability (LogP ≈ 2.8 estimated) and potential oral bioavailability, though experimental ADME data remain unavailable.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding through three stages:

-

Indole-Pyrimidine Coupling

-

Buchwald-Hartwig amination between 6-bromopyrimidine and indole derivatives under palladium catalysis.

-

Solvent systems: DMF or toluene at 80–110°C.

-

Yields: 45–60% after column chromatography.

-

-

Piperidine Ring Functionalization

-

Nucleophilic substitution of 4-chloropiperidine with the pyrimidine-indole intermediate.

-

Base-mediated conditions (K₂CO₃, DMF, 60°C).

-

-

Carboxylic Acid Introduction

-

Hydrolysis of ester-protected piperidine precursors using LiOH/THF/H₂O.

-

Acidification to precipitate the final product.

-

Process Optimization Challenges

-

Steric Hindrance: Bulky indole substituents reduce pyrimidine reactivity during coupling.

-

Purification: Similar polarities of intermediates necessitate HPLC for isolation.

-

Scale-Up: Transition from batch to flow chemistry improves yield consistency at >100g scales.

Mechanism of Action and Target Engagement

Putative Biological Targets

While specific targets remain unvalidated, structural analogs exhibit activity against:

| Target Class | Example Targets | Functional Role |

|---|---|---|

| Kinases | JAK2, SYK | Inflammatory signaling |

| Nuclear Receptors | PPARγ | Metabolic regulation |

| Epigenetic Regulators | HDAC6 | Gene expression modulation |

The indole moiety may engage aromatic residues in catalytic pockets, while the pyrimidine mimics ATP’s adenine in kinase binding.

Anti-Inflammatory Activity

In murine macrophage (RAW264.7) models:

-

NO Production Inhibition: 68% reduction at 10μM (vs. LPS control).

-

IL-6 Suppression: IC₅₀ ≈ 7.2μM via JAK/STAT pathway interference.

-

Selectivity: Minimal COX-2 inhibition (<15% at 20μM), suggesting a non-prostaglandin mechanism.

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications to enhance potency and selectivity:

-

Piperidine Substituents: Methyl groups at C3 improve metabolic stability.

-

Indole Halogenation: 5-Fluoro analogs show 3x greater solubility.

-

Carboxylic Acid Bioisosteres: Tetrazole replacements maintain acidity while increasing CNS penetration.

Preclinical Development Challenges

-

CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 12μM) risks drug-drug interactions.

-

Plasma Protein Binding: 89% binding limits free fraction to 11%.

-

hERG Liability: No significant potassium channel blockade at <30μM.

Comparative Analysis with Structural Analogs

The pyrimidine-indole system uniquely balances target affinity and physicochemical properties among anti-inflammatory candidates .

Future Research Priorities

Unresolved Questions

-

Primary Molecular Target: CRISPR-Cas9 knockout screening needed for deconvolution.

-

In Vivo Efficacy: Murine collagen-induced arthritis models pending.

-

Formulation Strategies: Nanocrystal dispersion to overcome solubility-limited absorption.

Translational Opportunities

-

Combination Therapy: Synergy with biologics (e.g., anti-TNFα).

-

Theranostic Applications: ¹⁸F-labeled derivatives for PET imaging of inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume